3-({5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl}oxy)propanenitrile
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Overview
Description
3-({5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl}oxy)propanenitrile is a complex organic compound featuring a piperidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl}oxy)propanenitrile typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced.
Formation of the Alkyne Linker: This can be done using Sonogashira coupling reactions, which involve palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.
Introduction of the Nitrile Group: This is usually achieved through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in various substitution reactions, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Discovery: The compound’s structure makes it a candidate for screening in drug discovery programs, particularly for targeting neurological disorders.
Medicine
Industry
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The piperidine and pyridine rings can engage in π-π stacking and hydrogen bonding with proteins and nucleic acids, influencing their function. The nitrile group can act as a hydrogen bond acceptor, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-3-yl)pyridine: Similar in structure but lacks the alkyne and nitrile groups.
Nicotinic Acid Derivatives: Share the pyridine ring but differ in functional groups attached.
Uniqueness
3-({5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl}oxy)propanenitrile is unique due to its combination of a piperidine ring, a pyridine ring, an alkyne linker, and a nitrile group. This combination provides a versatile scaffold for further functionalization and potential biological activity.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-ynoxy]propanenitrile |
InChI |
InChI=1S/C18H23N3O/c19-10-7-15-22-14-5-1-3-12-21-13-4-2-9-18(21)17-8-6-11-20-16-17/h6,8,11,16,18H,2,4-5,7,9,12-15H2 |
InChI Key |
WFOPXJCHESDCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC#CCCOCCC#N |
Origin of Product |
United States |
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